N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
CAS No.: 899945-35-8
Cat. No.: VC7523696
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899945-35-8 |
|---|---|
| Molecular Formula | C20H18ClN3O3S |
| Molecular Weight | 415.89 |
| IUPAC Name | N-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H18ClN3O3S/c1-2-27-17-9-7-16(8-10-17)24-12-11-22-19(20(24)26)28-13-18(25)23-15-5-3-14(21)4-6-15/h3-12H,2,13H2,1H3,(H,23,25) |
| Standard InChI Key | JJCCKIMRUCMITD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Reactivity
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Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
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Oxidation: The sulfur atom in the thioether linkage may allow for oxidation reactions, potentially leading to sulfoxides or sulfones under appropriate conditions.
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Nucleophilic Substitution: The pyrazine ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Synthesis
The synthesis of such compounds typically involves multi-step organic synthesis techniques. A common method might include:
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Step 1: Formation of the pyrazine ring through condensation reactions.
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Step 2: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution.
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Step 3: Formation of the thioether linkage by reacting with a suitable thiol.
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Step 4: Acylation to introduce the acetamide group.
These steps require careful control of reaction conditions and purification processes to yield the desired product with high purity.
Potential Applications
While specific data on N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is limited, compounds with similar structures have shown promise in pharmaceutical applications, particularly as anti-cancer and anti-inflammatory agents. The unique combination of functional groups in this compound could contribute to its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | Not specified | Approximately 465.6 | Anti-cancer, Anti-inflammatory |
| N-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | C23H20ClN3O3S2 | 486 | Non-human research |
| N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide | Deduced: C22H21ClN4O3S | Approximately 446 | Potential anti-cancer, anti-inflammatory |
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